Bienvenue dans la boutique en ligne BenchChem!

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-

Chiral pharmacology COX inhibition Enantioselectivity

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- (CAS 123675-40-1), systematically named (2S)-2-(6-methoxynaphthalen-2-yl)propanamide, is the chiral primary carboxamide derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. This compound retains the (S)-configuration at the α-carbon, which is critical for stereospecific biological recognition.

Molecular Formula C14H15NO2
Molecular Weight 229.279
CAS No. 123675-40-1
Cat. No. B2494582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-
CAS123675-40-1
Molecular FormulaC14H15NO2
Molecular Weight229.279
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N
InChIInChI=1S/C14H15NO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H2,15,16)/t9-/m0/s1
InChIKeyZCSPYHPIRDRSPR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (S)-6-Methoxy-α-methyl-2-naphthaleneacetamide (CAS 123675-40-1): Differentiating the Naproxen Primary Amide Chiral Building Block


2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- (CAS 123675-40-1), systematically named (2S)-2-(6-methoxynaphthalen-2-yl)propanamide, is the chiral primary carboxamide derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. This compound retains the (S)-configuration at the α-carbon, which is critical for stereospecific biological recognition. [1] With a molecular formula of C₁₄H₁₅NO₂ and a molecular weight of 229.28 g/mol, it is supplied as a research chemical and chiral synthetic intermediate with typical purities of ≥95% to ≥98%. Its primary differentiation from the parent naproxen (CAS 22204-53-1) resides in the replacement of the carboxylic acid group with a primary amide, altering hydrogen-bonding capacity, solubility, and metabolic liability while preserving the 6-methoxynaphthalene pharmacophore.

Why Generic Substitution of (S)-Naproxen Amide with Racemic or Acid-Form Analogs Fails: Chirality and Functional Group Specificity


In-class substitution of (S)-6-methoxy-α-methyl-2-naphthaleneacetamide with racemic naproxen amide, the (R)-enantiomer, or naproxen free acid is not scientifically equivalent. The (S)-enantiomer of naproxen is approximately 30-fold more potent as a COX inhibitor than its (R)-antipode, a stereospecificity that translates to the amide series. Biocatalytic resolution studies demonstrate that racemic naproxen amide can be enantioselectively hydrolysed to (S)-naproxen with >99% enantiomeric excess, confirming that the (R)-amide is not a competent substrate for the same amidase enzymes. [1] Furthermore, replacing the primary amide with the carboxylic acid (naproxen) alters pKa, logP, and susceptibility to acyl glucuronidation, changing both pharmacokinetics and gastrointestinal toxicity profiles. [2] These differences are not cosmetic—they directly affect enzymatic recognition, prodrug activation rates, and downstream synthetic utility, making blind interchange scientifically invalid.

Quantitative Differentiation Evidence for (S)-Naproxen Amide (CAS 123675-40-1) vs. Closest Analogs


Stereospecific COX Inhibition: (S)-Naproxen Amide vs. (R)-Naproxen Amide

The (S)-enantiomer of the naproxen scaffold demonstrates approximately 30-fold higher COX inhibitory activity than the (R)-enantiomer. While direct COX IC₅₀ data for the primary amide itself are sparse, the stereochemical imperative is firmly established across the naproxen chemotype: the (S)-naproxen acid inhibits COX-1 and COX-2 with IC₅₀ values of 8.72 µM and 5.15 µM, respectively, whereas (R)-naproxen is essentially inactive. Enzymatic resolution studies confirm that racemic naproxen amide is hydrolysed by Rhodococcus sp. amidase exclusively to (S)-naproxen with >99% ee, leaving the (R)-amide untouched. [1] This establishes that procurement of the racemic amide would yield only ~50% of the stereochemically competent intermediate for any enantioselective downstream application.

Chiral pharmacology COX inhibition Enantioselectivity

Enzymatic Hydrolysis Selectivity: (S)-Naproxen Amide as a Defined Substrate for Amidase-Mediated Resolution

Racemic naproxen amide (RS)-1 is hydrolysed by Rhodococcus erythropolis MP50 resting cells in water-saturated organic solvents to yield enantiomerically pure (S)-naproxen with >99% enantiomeric excess, while the (R)-naproxen amide remains unreacted. [1] The same study identified that butyl acetate with 3 vol% DMSO as cosolvent provided the optimal balance of substrate solubility and enzyme activity. [1] In a second bacterial system using Rhodococcus sp. C3II, racemic naproxen amide was converted to (S)-naproxen with >99% ee at a conversion rate up to 80% of the theoretical maximum. [2] This highly predictable enzymatic behavior makes the (S)-amide a preferred intermediate over the corresponding nitrile or ester in biocatalytic resolution cascades, where chemoselectivity and enantioselectivity are both required.

Biocatalysis Enantioselective hydrolysis Chiral resolution

Functional Group Impact on Gastrointestinal Toxicity: Primary Amide vs. Carboxylic Acid in the Naproxen Series

In a comparative prodrug study, amide derivatives of naproxen (including amino acid amide conjugates) were evaluated against naproxen free acid for gastric mucosal irritation in rats. All amide prodrugs, with the exception of the glycine amide conjugate, were significantly less irritating to the gastric mucosa than either ibuprofen or naproxen free acid (p < 0.05). [1] Separately, a series of N-substituted ethyl propanamide derivatives of naproxen were assessed for ulcerogenic potential: the lead compound (2f) produced no gastric lesions at 100 mg/kg oral dose, whereas naproxen induced measurable lesions at comparable doses. [2] While the primary amide (CAS 123675-40-1) itself was not the test article in these studies, the class-level inference is that conversion of the carboxylic acid to a primary carboxamide reduces direct mucosal irritation, a finding consistent with the reduced acidity of the amide functional group.

Prodrug design Gastrointestinal safety NSAID derivatisation

Physicochemical Differentiation: Predicted Density and Boiling Point of (S)-Naproxen Amide vs. Naproxen Acid

The predicted physicochemical properties of (S)-naproxen amide differ materially from those of naproxen free acid, with implications for formulation and processing. The amide has a predicted density of 1.155 ± 0.06 g/cm³ and a predicted boiling point of 444.3 ± 28.0 °C at standard pressure. By comparison, naproxen (CAS 22204-53-1) has a reported melting point of 152–154 °C and a density of approximately 1.2 g/cm³. [1] The elevated boiling point of the amide is consistent with stronger intermolecular hydrogen bonding via the –CONH₂ group relative to the –COOH dimer motif, affecting volatility during vacuum drying and sublimation-based purification. The primary amide also lacks the ionisable proton of the carboxylic acid (pKa ~4.2 for naproxen), eliminating pH-dependent solubility behaviour and enabling formulation strategies that are not accessible to the free acid.

Physicochemical properties Formulation pre-screening Solid-state chemistry

Commercially Available Purity Benchmark: (S)-Naproxen Amide at ≥98% Enables Direct Use as a Chiral Intermediate

As of the current procurement landscape, (S)-2-(6-methoxynaphthalen-2-yl)propanamide is commercially available from multiple specialist chemical suppliers at certified purities of ≥95% (AKSci, CheMenu) and ≥98% (ChemScene, Leyan). This purity level supports direct use as a chiral building block without additional purification for most synthetic applications, including amide coupling, chiral derivatisation, and biocatalytic transformation. In contrast, the racemic naproxen amide or the corresponding nitrile intermediate requires additional resolution steps or chiral chromatography to achieve equivalent enantiopurity, adding cost and reducing overall yield.

Chiral building block Synthetic intermediate Quality specification

Recommended Application Scenarios for (S)-Naproxen Amide (CAS 123675-40-1) Based on Quantitative Differentiation Evidence


Enantioselective Biocatalytic Resolution Cascades for (S)-Naproxen Production

When designing a biocatalytic process for enantiopure (S)-naproxen, (S)-naproxen amide serves as the defined substrate for Rhodococcus-derived amidases that achieve >99% enantiomeric excess at up to 80% conversion. [1] The amide's solubility profile in butyl acetate/DMSO cosolvent systems has been optimised, providing a ready-to-implement protocol that avoids the competing side-reactions observed with nitrile substrates. [1] This scenario is particularly relevant for process R&D groups scaling enzymatic resolutions.

Synthesis of Gastro-Sparing Naproxen Prodrug Libraries

Medicinal chemistry teams synthesising amide-based naproxen prodrugs can use the enantiopure primary amide as a reference standard and a key intermediate for further N-functionalisation. Evidence from the N-substituted propanamide series demonstrates that amide derivatisation can eliminate carrageenan-induced gastric lesions at therapeutic doses (100 mg/kg p.o.), a property not shared by naproxen free acid. [2] The primary amide provides the minimal amide pharmacophore for structure–activity relationship (SAR) baseline studies.

Chiral Derivatising Agent for HPLC Enantioseparation of β-Amino Alcohols

The (S)-naproxen amide scaffold has been validated as the core of chiral derivatising reagents (e.g., benzimidazole-(S)-naproxen amide) for reversed-phase HPLC enantioseparation of β-amino alcohols with UV detection. [3] The enantiopure primary amide is the essential starting material for preparing such reagents, and its ≥98% commercial purity supports direct use in reagent synthesis without additional purification.

Physicochemical Pre-screening for Amide-Containing NSAID Formulations

Formulation scientists evaluating the developability of amide-based NSAID candidates can use the predicted physicochemical parameters of the primary amide (density 1.155 g/cm³, boiling point 444.3 °C) as input for solid-state and thermal stability modelling. The absence of a carboxylic acid proton eliminates pH-dependent aqueous solubility, simplifying dissolution testing and enabling non-ionisable formulation strategies distinct from those required for naproxen free acid.

Quote Request

Request a Quote for 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.